

Application Note: Solid-Phase Synthesis of Methionyl-Valine (Met-Val) Peptide

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Compound of Interest

Compound Name: *H-Met-Val-OH*

Cat. No.: *B083559*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, offering significant advantages in purification and automation.^[1] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support (resin).^[1] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N α -amino protection and acid-labile groups for side-chain protection.^{[2][3]}

This application note provides a detailed protocol for the synthesis of the dipeptide Methionyl-Valine (Met-Val) using Fmoc-based SPPS on Wang resin, which yields a C-terminal carboxylic acid upon cleavage.^[4] Special consideration is given to the challenges associated with methionine, a residue prone to oxidation of its thioether side chain.^{[5][6]} To mitigate this, a specialized cleavage cocktail, Reagent H, is employed to ensure the integrity of the final product.^{[5][7][8]} The protocol covers all stages from resin preparation to final product analysis by RP-HPLC and mass spectrometry.

Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, purification, and analysis of the Met-Val dipeptide.

Category	Item	Grade/Specification
Resin	Wang Resin	100-200 mesh, ~1.0 mmol/g substitution
Amino Acids	Fmoc-Val-OH	Peptide synthesis grade, >99% purity
Fmoc-Met-OH	Peptide synthesis grade, >99% purity[9]	
Coupling Reagents	HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Peptide synthesis grade
HOBt (1-Hydroxybenzotriazole)	Peptide synthesis grade	
DIC (N,N'-Diisopropylcarbodiimide)	Peptide synthesis grade	
Bases	DIPEA (N,N-Diisopropylethylamine)	Peptide synthesis grade
DMAP (4-Dimethylaminopyridine)	Reagent grade	
Deprotection Reagent	Piperidine	Reagent grade
Solvents	DMF (N,N-Dimethylformamide)	Peptide synthesis grade, amine-free
DCM (Dichloromethane)	Reagent grade	
Methanol (MeOH)	Reagent grade	
Diethyl ether or Methyl t-butyl ether (MTBE)	Reagent grade	
Acetonitrile (ACN)	HPLC grade	
Cleavage Cocktail	Trifluoroacetic acid (TFA)	Reagent grade
(Reagent H)	Phenol	Reagent grade

Thioanisole	Reagent grade	
1,2-Ethanedithiol (EDT)	Reagent grade	
Dimethylsulfide (DMS)	Reagent grade	
Ammonium Iodide (NH ₄ I)	Reagent grade	
Water	Deionized or HPLC grade	
Capping Reagent	Acetic Anhydride	Reagent grade

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of Met-Val is illustrated below.



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Caption: Workflow for the solid-phase synthesis of Met-Val peptide.

Experimental Protocols

4.1. Loading of First Amino Acid (Fmoc-Val-OH) onto Wang Resin

- **Resin Swelling:** Place Wang resin (1 g, ~1.0 mmol) in a reaction vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.^[10] After swelling, drain the DMF.
- **Amino Acid Activation:** In a separate flask, dissolve Fmoc-Val-OH (2.0 mmol, 2 equiv.) and HOBt (2.0 mmol, 2 equiv.) in a minimum amount of DMF.

- **Coupling:** Add the activated amino acid solution to the swollen resin. Add DIC (2.0 mmol, 2 equiv.) and a catalytic amount of DMAP (0.1 mmol, 0.1 equiv.).^[4] Agitate the mixture at room temperature for 2-4 hours.
- **Washing:** Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
- **Capping:** To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) and agitate for 30 minutes.^[10]
- **Final Wash and Drying:** Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum. The loading efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, weighed sample of resin.

4.2. Peptide Chain Elongation: Synthesis Cycle for Methionine

The following steps constitute one cycle of deprotection and coupling.

- **Fmoc Deprotection:** Swell the Fmoc-Val-Wang resin in DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.^[11] Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.^[12]
- **Washing:** Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.^[12]
- **Methionine Coupling:**
 - In a separate vial, pre-activate Fmoc-Met-OH (3 equiv.) with HBTU (3 equiv.) and DIPEA (6 equiv.) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 45-60 minutes at room temperature.^[12] The completion of the coupling can be monitored using a qualitative ninhydrin test.
- **Washing:** Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin now carries the dipeptide Fmoc-Met-Val-Wang Resin.

- Final Deprotection: Perform a final Fmoc deprotection step as described in 4.2.1 to expose the N-terminal amine of methionine.

4.3. Cleavage and Deprotection

Due to the sensitivity of methionine to oxidation, a specialized cleavage cocktail is required.[\[5\]](#)

- Resin Preparation: Wash the final Met-Val-Wang resin with DCM (3x) and dry it under vacuum for at least 1 hour.
- Cleavage Cocktail Preparation (Reagent H): Prepare the cleavage cocktail with the following composition: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), and 1.5% (w/w) ammonium iodide.[\[7\]](#)[\[8\]](#) This cocktail is designed to minimize methionine side-chain oxidation.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin (approx. 10 mL per gram of resin).[\[13\]](#) Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
- Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates.

4.4. Peptide Precipitation and Purification

- Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form immediately.
- Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).
 - Purify the peptide using a preparative C18 reversed-phase HPLC column.[\[14\]](#)

- Elute the peptide using a linear gradient of Solvent B (0.1% TFA in acetonitrile) against Solvent A. A typical gradient might be 5-65% Solvent B over 30 minutes.[\[15\]](#)
- Monitor the elution at 210-220 nm.[\[14\]](#)[\[16\]](#)
- Collect fractions corresponding to the major peak.
- Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final Met-Val peptide as a white, fluffy powder.[\[15\]](#)

Data Presentation and Expected Results

5.1. Synthesis and Purification Summary

Parameter	Expected Value/Result
Resin Loading (Valine)	0.6 - 0.9 mmol/g
Crude Peptide Yield	> 85%
Purity (Crude)	60 - 80% (by analytical HPLC)
Purity (After HPLC)	> 98%
Final Yield (Lyophilized)	40 - 60% (based on initial resin loading)

5.2. Product Characterization

The identity and purity of the final Met-Val peptide are confirmed by analytical HPLC and mass spectrometry.

Analysis Method	Parameter	Expected Result
Analytical RP-HPLC	Purity	> 98%
Retention Time	Dependent on specific column and gradient	
Mass Spectrometry	Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃ S[17][18]
(e.g., ESI-MS)	Theoretical Monoisotopic Mass	248.12 Da[18]
Observed Mass [M+H] ⁺	249.13 m/z	
Observed Mass [M+Na] ⁺	271.11 m/z[17]	

Note: The presence of a +16 Da peak in the mass spectrum would indicate undesirable oxidation of methionine to methionine sulfoxide.[5]

Troubleshooting

- **Methionine Oxidation (+16 Da peak):** This is the most common side reaction.[5] Ensure the use of a fresh, robust cleavage cocktail like Reagent H, which contains reducing agents and scavengers.[5][7][8] Minimize the cleavage time and exposure to air.
- **Low Coupling Efficiency (Ninhydrin test positive):** May occur due to steric hindrance or peptide aggregation. For difficult couplings, consider double coupling, increasing reaction time, or using a more potent coupling reagent like HATU.
- **Poor Peak Shape in HPLC:** This can result from impure silica in the column or insufficient ion-pairing reagent.[19] Ensure high-quality columns and the use of 0.1% TFA in the mobile phases to improve peak symmetry.[15][19]

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